molecular formula C20H17NO3 B12623868 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914383-85-0

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B12623868
CAS No.: 914383-85-0
M. Wt: 319.4 g/mol
InChI Key: LPZZPMRTMCHFMC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system bridging a 3,4-dimethoxyphenyl group and a quinolin-3-yl moiety. Chalcones (Ar–CO–CH=CH–Ar') are versatile scaffolds in medicinal and materials chemistry due to their structural adaptability and diverse bioactivities, including antiviral, antioxidant, and anticancer properties . The 3,4-dimethoxyphenyl group enhances electron density and solubility, while the quinolin-3-yl substituent introduces a heteroaromatic system capable of π-π stacking and hydrogen bonding, critical for target binding . This compound’s synthesis typically involves Claisen-Schmidt condensation, as seen in analogous chalcones , and its characterization employs spectroscopic (NMR, IR, UV-Vis) and crystallographic techniques .

Properties

CAS No.

914383-85-0

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C20H17NO3/c1-23-19-10-8-16(12-20(19)24-2)18(22)9-7-14-11-15-5-3-4-6-17(15)21-13-14/h3-13H,1-2H3

InChI Key

LPZZPMRTMCHFMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2)OC

Origin of Product

United States

Preparation Methods

Method A: Using IBX (Iodoxybenzoic Acid)

This method utilizes iodoxybenzoic acid in dimethyl sulfoxide to oxidize an intermediate alcohol to the desired enone:

  • Reagents :

    • Iodoxybenzoic acid (6.02 g, 21.5 mmol)
    • Dimethyl sulfoxide
    • Intermediate alcohol (e.g., prop-2-yn-1-ol derivative)
  • Procedure :

    • Dissolve iodoxybenzoic acid in dimethyl sulfoxide and stir until homogeneous.
    • Slowly add the alcohol solution and stir for about two hours.
    • After completion, add ice water to precipitate the product.
    • Extract with ethyl acetate, wash, dry over sodium sulfate, and evaporate to obtain the crude product.
    • Recrystallize from methanol for purity.

Method B: Direct Condensation with Amine

In this method, an amine is directly added to a solution containing the chalcone derivative:

  • Reagents :

    • Chalcone derivative (from previous steps)
    • Aniline or substituted aniline
    • Ethanol
  • Procedure :

    • Combine chalcone with aniline in ethanol and stir at ambient temperature for several hours.
    • Monitor reaction progress via thin-layer chromatography.
    • Upon completion, filter out precipitated solids and wash with ethanol.

Summary of Yields and Characterization

The following table summarizes yields and characterization data from various preparation methods:

Method Yield (%) Melting Point (°C) Characterization Techniques
Chalcone Synthesis ~85 Not specified NMR, TLC
IBX Oxidation ~70 147–149 NMR, MS
Direct Amine Addition ~75 Not specified NMR, TLC

The preparation of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can be effectively achieved through multiple synthetic routes that offer varying yields and purification challenges. Each method has its advantages depending on available reagents and desired purity levels. Further studies could explore optimizing these methods for better efficiency or exploring novel synthetic pathways that could enhance biological activity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one exhibits promising anticancer properties. A study investigated its effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound demonstrated significant antiproliferative activity with IC50 values ranging from 5 to 15 µg/mL.

Case Study: Anticancer Mechanism

In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to enhanced cell death in cancerous tissues .

Cell Line IC50 (µg/mL) Mechanism
HCT-1165.0Apoptosis induction via caspase activation
MCF-77.5Modulation of cell cycle regulators

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of the compound against selected pathogens. Results indicated that the compound exhibited MIC values as low as 10 µg/mL against S. aureus, suggesting strong antibacterial potential .

Microorganism MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various models. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Inflammatory Markers

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a notable decrease in cytokine production, indicating its role as an anti-inflammatory agent .

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15050
IL-620070

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it might interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized in Table 1.

Table 1: Structural Analogs and Substituent Effects

Compound Name Aromatic Group (Ar) Aromatic Group (Ar') Key Structural Features Biological/Physical Impact Reference
Target Compound 3,4-Dimethoxyphenyl Quinolin-3-yl Heteroaromatic quinoline; electron-deficient Enhanced binding to viral targets via π-π interactions
(E)-1-(3,4-Dimethoxyphenyl)-3-(4-((9-(quinolin-8-yloxy)nonyl)oxy)phenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl Quinolin-8-yloxy with nonyl chain Extended alkoxy chain Improved antiviral docking scores (7.3–7.4 kcal/mol)
1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one 3,4-Dimethoxyphenyl Phenyl Simpler aromatic system Lower bioactivity due to reduced heteroaromatic interactions
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl 3,4-Dimethoxyphenyl Hydroxyl substituent Higher antioxidant activity (vs. methoxy) via radical scavenging
1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-en-1-one 3,4-Dimethoxyphenyl 4-Bromophenyl Bromine substituent Enhanced optical properties (nonlinearity) due to electron withdrawal
FLLL32 3,4-Dimethoxyphenyl (two units) Spirocyclohexyl ring Dimeric chalcone analog Selective STAT3 inhibition; improved anticancer activity

Key Observations :

  • Quinoline vs. Phenyl: Quinoline’s nitrogen atom and extended π-system enhance binding to biological targets (e.g., viral proteins) compared to phenyl analogs .
  • Methoxy vs. Hydroxyl : Hydroxyl groups (e.g., 4-hydroxyphenyl) improve antioxidant activity but may reduce stability due to higher reactivity .
  • Halogen Substituents: Bromine or trifluoromethyl groups enhance optical nonlinearity and electron-withdrawing effects, relevant for materials science .

Key Observations :

  • Antiviral Activity: Quinoline derivatives with extended substituents (e.g., nonyloxy chains) exhibit superior docking scores .
  • Antioxidant Activity : Hydroxyl-substituted chalcones outperform methoxy analogs due to direct radical neutralization .
  • Anti-inflammatory Activity : Electron-withdrawing groups (e.g., trifluoromethyl) enhance potency in cellular assays .
Physicochemical and Spectral Properties

Table 3: Physicochemical and Spectral Comparisons

Compound Name Melting Point (°C) Spectral Features Crystal Structure Insights Reference
Target Compound Not reported UV-Vis: λₘₐₓ ~350 nm (conjugated enone) Likely planar structure with quinoline π-stacking
(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Not reported IR: O–H stretch at 3300 cm⁻¹ Hydrogen bonding via hydroxyl group
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one 124–125 NMR: Dimethylamino protons at δ 2.8–3.1 ppm Electron-donating groups increase solubility
1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-en-1-one Not reported Raman: C=O stretch at 1650 cm⁻¹ Bromine enhances polarizability for NLO applications

Key Observations :

  • Spectral Shifts: Conjugated enone systems show characteristic UV-Vis absorption (~350 nm), while substituents like hydroxyl or amino groups alter IR/NMR profiles .
  • Crystal Packing : Hydrogen bonding (e.g., O–H···O) in hydroxyl analogs improves crystallinity, whereas methoxy groups favor hydrophobic interactions .

Key Observations :

  • Base Catalysts : NaOH or Ba(OH)₂ are common, with polar aprotic solvents (DMF) improving reaction efficiency .
  • Yield Optimization: Extended reaction times (48h) and solvent mixtures (ethanol/DMF) enhance yields in chalcone syntheses .

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are characterized by their open-chain structure containing a phenyl group and a ketone functional group, which contributes to their reactivity and potential therapeutic applications. This compound's unique structure, incorporating both methoxy and quinoline moieties, suggests significant pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

C18H17NO3\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{3}

This compound features:

  • Methoxy groups : Enhance solubility and biological activity.
  • Quinoline moiety : Known for various medicinal properties, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action :
The anticancer activity is attributed to multiple mechanisms:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Targeting specific enzymes involved in cancer progression.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Antimicrobial Efficacy :
The compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are shown in Table 2.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium16

Case Studies

Several case studies have explored the biological activity of this chalcone derivative:

  • Study on Anticancer Mechanisms :
    • A study investigated the effects of the compound on apoptosis pathways in HeLa cells. Results indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a robust mechanism for inducing cell death in cancer cells.
  • Antimicrobial Efficacy Assessment :
    • Another study focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound showed promising results, with effectiveness comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chalcone derivatives. Modifications to the methoxy groups or quinoline moiety may enhance potency or selectivity towards specific biological targets.

Table 3 outlines some structural analogs and their corresponding activities:

Compound NameStructureBiological Activity
1-(4-Methoxyphenyl)-3-(quinolin-2-yl)prop-2-enoneStructureModerate anticancer activity
1-(2-Hydroxyphenyl)-3-(quinolin-4-y)prop-2-enoneStructureEnhanced antibacterial activity

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation, reacting 3,4-dimethoxyacetophenone with quinoline-3-carbaldehyde in the presence of a base (e.g., NaOH or KOH). Ethanol or methanol are common solvents, with reaction times ranging from 6–24 hours under reflux (60–80°C). Yield optimization depends on:

  • Catalyst choice : Base strength affects enolate formation efficiency.
  • Solvent polarity : Polar protic solvents enhance keto-enol tautomerism .
  • Temperature control : Higher temperatures accelerate condensation but may promote side reactions.
Condition Yield Range Key Reference
Ethanol, NaOH, 12h65–72%
Methanol, KOH, 6h58–68%

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • XRD : Resolves crystal packing and confirms stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) .
  • NMR : 1^1H NMR reveals methoxy protons (δ 3.8–4.0 ppm) and quinoline aromatic protons (δ 7.5–8.9 ppm). 13^{13}C NMR confirms carbonyl (δ ~190 ppm) and quinoline carbons .
  • IR : Strong C=O stretch at ~1650 cm1^{-1} and conjugated C=C at ~1600 cm1^{-1} .

Q. What preliminary biological activities have been reported for quinoline chalcone derivatives?

Quinoline chalcones exhibit:

  • Antimicrobial activity : MIC values of 2–16 µg/mL against S. aureus and E. coli .
  • Anticancer potential : IC50_{50} of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
  • Anti-inflammatory effects : COX-2 inhibition (40–60% at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Standardize assays : Variability in cell lines (e.g., passage number) or microbial strains skews results. Use ATCC-certified lines and replicate assays ≥3 times.
  • Control degradation : Monitor compound stability in DMSO or culture media via HPLC to rule out artifact activities .
  • Statistical rigor : Apply ANOVA with post-hoc tests to distinguish true activity from noise .

Q. What strategies improve the selectivity of this compound for target proteins in cancer studies?

  • Molecular docking : Use crystal structure data (e.g., PDB ID 1T4G) to model interactions with kinase domains. Substituent modifications (e.g., replacing methoxy with halogen groups) enhance binding affinity .
  • Proteomics : SILAC-based profiling identifies off-target effects, guiding structural refinement .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during structure elucidation?

  • Crystal growth : Use slow evaporation in mixed solvents (e.g., CHCl3_3:MeOH, 3:1) to improve crystal quality.
  • Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K in N2_2 stream) .
  • Synchrotron radiation : Enhances resolution for weakly diffracting crystals .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., β-carbon of enone).
  • MD simulations : Assess solvent accessibility of reactive moieties over 50–100 ns trajectories .

Q. How do substituent variations on the quinoline ring affect photophysical properties?

  • Electron-withdrawing groups (e.g., -NO2_2 at C6): Redshift absorption (λmax_{max} 350 → 390 nm) and enhance fluorescence quantum yield.
  • Electron-donating groups (e.g., -OCH3_3 at C4): Increase molar absorptivity but reduce Stokes shift .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Quality control : Pre-screen batches via LC-MS (purity >95%) and DSC (melting point consistency).
  • Cross-validation : Compare activity across ≥3 independent syntheses .

Q. How can degradation pathways under physiological conditions be mapped?

  • Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via UPLC-MS/MS to identify hydrolyzed or oxidized products .

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